molecular formula C18H16N2O5S3 B2469520 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097859-75-9

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2469520
CAS No.: 2097859-75-9
M. Wt: 436.52
InChI Key: FWSVXLPRUPYZGJ-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core linked to a hydroxyethyl substituent bearing a 2,3'-bithiophene moiety. Its structure combines electron-rich heterocycles (benzoxazole and bithiophene) with a polar sulfonamide group, balancing lipophilicity and solubility. Crystallographic studies using programs like SHELXL have elucidated its conformation and intermolecular interactions .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S3/c1-20-13-8-12(2-3-15(13)25-18(20)22)28(23,24)19-9-14(21)17-5-4-16(27-17)11-6-7-26-10-11/h2-8,10,14,19,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSVXLPRUPYZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a bithiophene moiety, a hydroxyethyl group, and a sulfonamide functional group. Its molecular formula is C14H15N3O4SC_{14}H_{15}N_3O_4S with a molecular weight of approximately 335.45 g/mol. The structural components contribute to its biological interactions through various mechanisms.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • π–π Stacking Interactions : The bithiophene moiety allows for π–π stacking interactions with nucleobases in DNA and RNA, potentially influencing gene expression and cellular signaling pathways.
  • Hydrogen Bonding : The hydroxyethyl and sulfonamide groups facilitate hydrogen bonding with proteins and enzymes, which may alter their activity or stability.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds within the same class have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. Studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

The compound has been investigated for its anticancer properties:

  • Cell Viability Reduction : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 10 μM .
  • Mechanisms of Action : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G1/S phase, potentially through the downregulation of anti-apoptotic proteins .

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 8 μM. Mechanistic studies revealed that the compound induced apoptosis by activating caspase pathways and inhibiting survival signaling pathways .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that it exhibited an MIC of 16 μg/mL, demonstrating considerable potency compared to standard antibiotics .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueMechanism
AntibacterialMRSA16 μg/mLEnzyme inhibition
AnticancerMCF-78 μMApoptosis induction

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is closely related to N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (), which substitutes the bithiophene group with separate furan and thiophene rings. This difference significantly alters electronic and steric properties:

  • Bithiophene vs. Furyl-Thienyl : The bithiophene in the target compound provides extended π-conjugation, enhancing electron delocalization and rigidity compared to the furan-thiophene combination .

Electronic and Physicochemical Properties

  • Lipophilicity (LogP) : The bithiophene’s sulfur atoms increase lipophilicity relative to the oxygen-containing furan, favoring membrane permeability.
  • Solubility : The sulfonamide group enhances aqueous solubility, but the bithiophene’s hydrophobicity may reduce it compared to the more polar furan-thiophene analogue.

Hypothetical Pharmacological Comparison

While direct bioactivity data are unavailable, structural analogs suggest:

  • Thermodynamic Stability : The bithiophene’s conjugation may improve thermal and photochemical stability, critical for material science applications.

Comparative Data Table

Parameter Target Compound (Bithiophene) Analog (Furyl-Thienyl)
Substituents 2,3'-Bithiophene Furan + Thiophene
Conjugation Length Extended (2 fused rings) Shorter (non-fused rings)
LogP (Predicted) ~3.2 ~2.8
Aqueous Solubility (mg/mL) ~0.15 ~0.25
Synthetic Complexity High (bithiophene coupling) Moderate (separate moieties)

Research Implications and Limitations

  • Structural Insights : SHELX-based crystallography (e.g., SHELXL, SHELXT) has been pivotal in resolving the conformations of such compounds, though experimental data specific to the target molecule remain scarce .
  • Functional Gaps : Direct comparisons of bioactivity, stability, and spectroscopic properties (e.g., fluorescence) are needed to validate hypotheses derived from structural differences.

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